Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate is a chemical compound with the molecular formula C25H42O5 and a molecular weight of 422.598 g/mol . This compound features a furan ring substituted with a hexyl group and an octyl chain, making it a unique ester derivative of propanedioic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate typically involves the esterification of propanedioic acid with the corresponding alcohol, 8-(5-hexylfuran-2-yl)octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan ring and ester groups. These interactions can modulate biological pathways and result in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(5-hexylfuran-2-yl)octanoic acid: A similar compound with a carboxylic acid group instead of ester groups.
Octanoic acid: A simpler fatty acid with a straight-chain structure.
Uniqueness
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate is unique due to its combination of a furan ring, a hexyl group, and an octyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
88647-06-7 |
---|---|
Molekularformel |
C25H42O5 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
diethyl 2-[8-(5-hexylfuran-2-yl)octyl]propanedioate |
InChI |
InChI=1S/C25H42O5/c1-4-7-8-13-16-21-19-20-22(30-21)17-14-11-9-10-12-15-18-23(24(26)28-5-2)25(27)29-6-3/h19-20,23H,4-18H2,1-3H3 |
InChI-Schlüssel |
RZYKRAHBNRGERH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCCC(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.